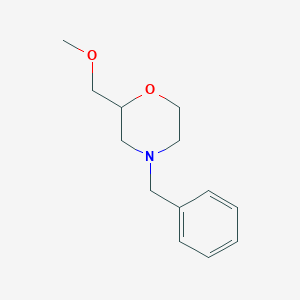

4-Benzyl-2-(methoxymethyl)morpholine

描述

属性

分子式 |

C13H19NO2 |

|---|---|

分子量 |

221.29 g/mol |

IUPAC 名称 |

4-benzyl-2-(methoxymethyl)morpholine |

InChI |

InChI=1S/C13H19NO2/c1-15-11-13-10-14(7-8-16-13)9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |

InChI 键 |

HLLUDWCIUXHKQW-UHFFFAOYSA-N |

规范 SMILES |

COCC1CN(CCO1)CC2=CC=CC=C2 |

产品来源 |

United States |

相似化合物的比较

Substituent Variations at the 2-Position

The 2-position substituent significantly impacts physicochemical and biological properties. Key analogs include:

Key Observations:

- Reactivity: The chloromethyl derivative (C₁₂H₁₆ClNO) is highly reactive, making it suitable for further functionalization . In contrast, the methoxymethyl group likely offers better hydrolytic stability.

- Lipophilicity: The benzyloxymethyl analog (C₁₉H₂₃NO₂) has higher molecular weight and lipophilicity, which could enhance blood-brain barrier penetration .

- Solubility: The aminomethyl group may improve aqueous solubility through hydrogen bonding .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Property | 4-Benzyl-2-(methoxymethyl)morpholine (Hypothetical) | 4-Benzyl-2-(chloromethyl)morpholine | (S)-4-Benzyl-2-((benzyloxy)methyl)morpholine |

|---|---|---|---|

| Molecular Formula | C₁₃H₁₉NO₂ (estimated) | C₁₂H₁₆ClNO | C₁₉H₂₃NO₂ |

| Molecular Weight (g/mol) | ~221.3 (estimated) | 225.72 | 297.39 |

| Substituent Electronic Effects | Electron-donating (OCH₃) | Electron-withdrawing (Cl) | Electron-donating (OBn) |

| Potential Applications | Peptidomimetics, CNS drugs | Synthetic intermediate | Lipophilic drug candidates |

准备方法

Synthesis of 4-Benzyl-2-(chloromethyl)morpholine

The chloromethyl group is introduced via chlorination of a hydroxymethyl precursor. For example, 4-benzyl-2-(hydroxymethyl)morpholine (CAS 40987-24-4) reacts with thionyl chloride () in anhydrous dichloromethane:

The reaction proceeds under reflux (40–60°C) for 4–6 hours, yielding the chlorinated intermediate.

Methoxymethyl Group Introduction

The chloromethyl derivative undergoes nucleophilic displacement with sodium methoxide () in methanol:

Optimal conditions include a 20% w/w sodium methoxide solution, reflux (65°C), and a 2-hour reaction time. The product is isolated via extraction with toluene and subsequent vacuum distillation.

Direct Methylation of Hydroxymethyl Precursors

This two-step route leverages the availability of 4-benzyl-2-(hydroxymethyl)morpholine, converting the hydroxymethyl group to methoxymethyl via Williamson ether synthesis.

Reaction Conditions

The hydroxymethyl compound is treated with methyl iodide () in the presence of sodium hydride () in tetrahydrofuran (THF):

Key parameters:

-

Molar ratio : 1:1.2 (hydroxymethyl compound to methyl iodide)

-

Temperature : 0°C to room temperature

-

Reaction time : 12–24 hours

Workup and Purification

The crude product is washed with aqueous sodium thiosulfate to remove excess iodide, extracted with ethyl acetate, and purified via column chromatography (silica gel, hexane/ethyl acetate 3:1).

Ring-Closing Alkylation of Benzylamine Derivatives

This method constructs the morpholine ring from a benzylamine precursor, incorporating the methoxymethyl group during cyclization.

Substrate Preparation

Benzylamine reacts with 2-(methoxymethyl)-1,2-ethanediol in the presence of -toluenesulfonic acid ():

Cyclization occurs under reflux (110°C) for 48 hours, with water removal via Dean-Stark trap.

Yield Optimization

-

Catalyst loading : 5 mol%

-

Solvent : Toluene

-

Yield : ~60% (crude), improving to 85% after recrystallization from ethanol.

Hydrogenation of Nitro-Containing Intermediates

A four-step sequence adapted from palladium-catalyzed hydrogenation protocols is viable for large-scale synthesis.

Intermediate Synthesis

-

Nitration : 2-Chlorobenzyl chloride is nitrated to 4-nitro-2-chloromethyl-chlorobenzene using fuming nitric acid () in sulfuric acid ().

-

Methoxymethylation : The nitro intermediate reacts with sodium methoxide to form 4-nitro-2-methoxymethyl-chlorobenzene.

-

Benzylamine displacement : Benzylamine substitutes the chloride, yielding 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene.

Catalytic Hydrogenation

The nitro group is reduced using palladium on carbon () under hydrogen () at 2–3 bar:

Conditions :

-

Solvent : Toluene

-

Temperature : 60–78°C

-

Reaction time : 30–120 minutes

Acid-Promoted Cyclization of Amino Alcohols

This route employs acid catalysis to form the morpholine ring from a prefunctionalized amino alcohol.

Substrate Synthesis

2-(Methoxymethyl)aminoethanol is benzylated using benzyl bromide () in the presence of potassium carbonate ():

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-Benzyl-2-(methoxymethyl)morpholine and its analogs?

- Methodological Answer : Synthesis typically involves alkylation or nucleophilic substitution reactions. For example, benzyl halides or substituted phenethyl bromides (e.g., 2-chlorophenethyl bromide) are reacted with morpholine derivatives under basic conditions (e.g., potassium carbonate in acetonitrile at 80°C). Purification often includes extraction with ethyl acetate, washing with sodium bicarbonate, and solvent removal under vacuum . Racemic mixtures may form during synthesis, necessitating chiral resolution techniques if enantiopure compounds are required .

Q. How can researchers verify the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for methoxymethyl (-OCH2O-) and benzyl groups (aromatic protons at δ 7.2–7.4 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C13H19NO2 requires m/z 221.25).

- X-ray Crystallography : For absolute configuration determination, single-crystal X-ray diffraction resolves bond angles (e.g., O2—C14—C13 = 111.06°) and torsion angles .

Q. What purity standards and analytical protocols are recommended for this compound?

- Methodological Answer : Purity ≥95% is typically achieved via column chromatography or recrystallization. Analytical HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (acetonitrile/water) is standard. Impurity profiling (e.g., dehalogenated byproducts) requires tandem MS/MS for structural confirmation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for biological activity?

- Methodological Answer :

- Analog Synthesis : Introduce substituents at the benzyl (e.g., 2-fluoro, 2-chloro) or morpholine ring (e.g., methyl groups at C2/C6) to probe steric/electronic effects .

- Activity Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP2A13) using liver microsomes and LC-MS-based metabolite quantification .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding interactions with target enzymes .

Q. What strategies resolve contradictions in metabolic stability data for morpholine derivatives?

- Methodological Answer : Discrepancies may arise from species-specific metabolism (e.g., human vs. rodent liver microsomes). Mitigation includes:

- Isotope-Labeled Studies : Use deuterated analogs to track metabolic hotspots.

- Enzyme Inhibition Assays : Co-incubate with CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic pathways .

Q. How are impurities and degradation products characterized during stability studies?

- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation products. LC-HRMS with fragmentation patterns (e.g., loss of methoxymethyl group, m/z 163.12) and NMR comparison with reference standards (e.g., 4-benzylmorpholine-3-carboxylic acid) confirm structures .

Q. What conformational dynamics influence the reactivity of this compound?

- Methodological Answer : X-ray crystallography reveals chair conformations of the morpholine ring and gauche orientations of the methoxymethyl group. Dynamic NMR (variable-temperature experiments) quantifies ring-flipping energy barriers, while DFT calculations (e.g., Gaussian 16) model transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。